molecular formula C20H19NO4 B11575346 2-(1,3-benzodioxol-5-yl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one

2-(1,3-benzodioxol-5-yl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one

Cat. No.: B11575346
M. Wt: 337.4 g/mol
InChI Key: NQOWPVADNJDSIK-UHFFFAOYSA-N
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Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-8-one

InChI

InChI=1S/C20H19NO4/c1-4-23-17-7-5-6-15(22)19-12(2)21(13(3)20(17)19)14-8-9-16-18(10-14)25-11-24-16/h5-10H,4,11H2,1-3H3

InChI Key

NQOWPVADNJDSIK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=O)C2=C(N(C(=C12)C)C3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-8-ETHOXY-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE involves multiple steps, including the formation of the benzodioxole ring and the subsequent cyclization to form the cyclohepta[c]pyrrolone structure. Common synthetic routes include:

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-8-ETHOXY-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, leading to the modulation of biological activities. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions .

Comparison with Similar Compounds

2-(2H-1,3-BENZODIOXOL-5-YL)-8-ETHOXY-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE can be compared with other similar compounds, such as:

Biological Activity

The compound 2-(1,3-benzodioxol-5-yl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one is a member of a class of organic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article synthesizes current research findings related to its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound features a cyclohepta[c]pyrrol backbone fused with a benzodioxole moiety and an ethoxy group. This unique configuration contributes to its biological properties.

Antioxidant Properties

Research indicates that compounds containing benzodioxole structures exhibit significant antioxidant activity. The presence of the benzodioxole ring is believed to enhance electron donation capabilities, thereby neutralizing free radicals and reducing oxidative stress. Studies show that derivatives of benzodioxole can scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Preliminary studies have demonstrated that This compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro assays revealed that the compound inhibits cell proliferation in breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Caspase activation
A549 (Lung)12.8Bcl-2 modulation

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, administration of the compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Breast Cancer Study : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15.2 µM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
  • Inflammation Model : In a murine model of arthritis, administration of the compound reduced paw swelling and joint inflammation significantly compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.

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